Welcome to the BenchChem Online Store!
molecular formula C10H11NO3 B2569030 2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one CAS No. 161176-99-4

2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B2569030
M. Wt: 193.202
InChI Key: SELSMKTXYUHOMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06191127B1

Procedure details

2.18 g of 2-aminophenol and 1.1 equivalents of 2-bromo-γ-butyrolactone are mixed in 25 ml of DMF with 4 g of potassium carbonate. After 6 hours, it is heated to 75° C., poured onto water, extracted with ethyl acetate, the organic phase is dried with sodium sulfate and concentrated by evaporation. 40% yield results.
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].Br[CH:10]1[CH2:15][CH2:14][O:13][C:11]1=[O:12].C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[OH:13][CH2:14][CH2:15][CH:10]1[C:11](=[O:12])[NH:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=2[O:8]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2.18 g
Type
reactant
Smiles
NC1=C(C=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1C(=O)OCC1
Name
Quantity
4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured onto water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
40% yield results

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
OCCC1OC2=C(NC1=O)C=CC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.